Benzenesulfonimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

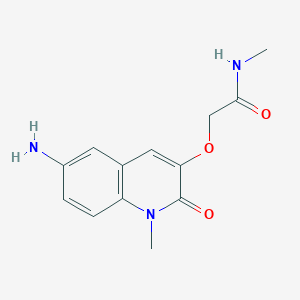

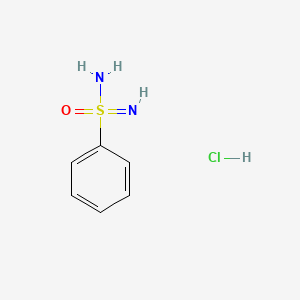

Benzenesulfonimidamide hydrochloride is a chemical compound with the CAS Number: 2413877-20-8 . It is a versatile compound used in various scientific research applications due to its unique properties. It is often used as a tool for studying diverse chemical reactions and synthesizing new materials.

Molecular Structure Analysis

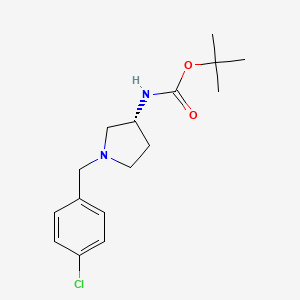

The molecular structure of Benzenesulfonimidamide hydrochloride is represented by the InChI code:1S/C6H8N2OS.ClH/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H3,7,8,9);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) atoms. Physical And Chemical Properties Analysis

Benzenesulfonimidamide hydrochloride is a powder with a molecular weight of 192.67 .Wissenschaftliche Forschungsanwendungen

Drug Development and Medicinal Chemistry

Benzenesulfonimidamide hydrochloride serves as a valuable precursor for drug candidates. Researchers have explored its potential in developing sulfoximine and sulfonimidamide drugs. These compounds often contain a sulfur (VI) center, which can be modified at multiple points of diversity, including the O–R₁ bond, S–C (R₂) bond, and nitrogen R₃ substituent. The stereogenic sulfur center also enables its use in asymmetric syntheses .

Polymer Synthesis

Sulfonimidates, including benzenesulfonimidamide hydrochloride, find applications in polymer chemistry. Although they are sensitive to elevated temperatures, their decomposition under specific conditions has led to novel polymer access routes. For instance, sulfonimidates have been used to synthesize poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Alkyl Transfer Reagents

Due to their lability under acidic conditions, sulfonimidates serve as alkyl transfer reagents. They can transfer alkyl groups to acids, alcohols, and phenols. Researchers have harnessed this property for various synthetic transformations .

Chiral Templates in Asymmetric Synthesis

The chiral sulfur center in sulfonimidates allows them to act as viable chiral templates. Researchers have employed them in asymmetric syntheses, making them valuable tools for creating enantioenriched compounds .

Cyclic Sulfonimidates

When R₁ and R₃ are linked, cyclic sulfonimidates form. These compounds arise from short carbon chains derived from chiral amino alcohols. Their unique structures offer additional synthetic possibilities .

NH Transfer Reactions

Sulfonimidamides, including benzenesulfonimidamide hydrochloride, have been synthesized using NH transfer reactions. These reactions utilize hypervalent iodine and simple ammonia sources, enabling access to sulfoximines and sulfonimidamides across various chemical disciplines .

Safety and Hazards

The safety information for Benzenesulfonimidamide hydrochloride indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Zukünftige Richtungen

While specific future directions for Benzenesulfonimidamide hydrochloride are not mentioned in the search results, it’s worth noting that sulfonimidates, a related class of compounds, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This suggests potential future research directions in exploring the applications of Benzenesulfonimidamide hydrochloride in synthesizing other organosulfur compounds.

Wirkmechanismus

Target of Action

Benzenesulfonimidamide hydrochloride is a type of sulfonimidate . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . .

Mode of Action

It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They play on the lability of sulfonimidates under acidic conditions .

Biochemical Pathways

Sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, are known to be important intermediates in the synthesis of other organosulfur compounds .

Pharmacokinetics

It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Result of Action

It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Action Environment

It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, are susceptible to elevated temperatures and acidic conditions .

Eigenschaften

IUPAC Name |

(aminosulfonimidoyl)benzene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.ClH/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWPKJSRMZXZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)

![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)

![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2560098.png)

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2560099.png)

![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)

![2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purinyl]acetamide](/img/structure/B2560103.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)